

Application Notes and Protocols: AZD3965 for Radiosensitization in Preclinical Models

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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217

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These application notes provide a comprehensive overview of the preclinical use of **AZD3965** as a radiosensitizing agent. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the combination of **AZD3965** and radiation therapy.

Introduction

AZD3965 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).^[1] MCT1 is crucial for the transport of lactate across the cell membrane. In the tumor microenvironment, highly glycolytic cancer cells export lactate via MCT1, which can then be taken up by other cancer cells as a fuel source.^{[2][3]} Inhibition of MCT1 by **AZD3965** disrupts this lactate shuttle, leading to increased intracellular lactate, altered tumor metabolism, and subsequent radiosensitization.^{[2][3][4]} Preclinical studies have demonstrated that combining **AZD3965** with radiotherapy significantly enhances the anti-tumor effects compared to either treatment alone.^{[2][3][5]}

Data Presentation

In Vitro Efficacy of AZD3965

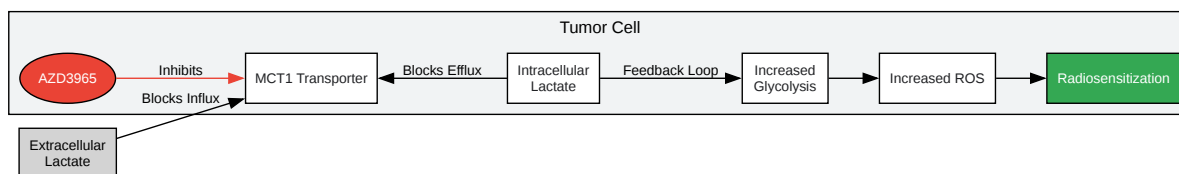
Cell Line	Cancer Type	AZD3965 Concentration	Key Findings	Reference
DMS114	Small Cell Lung Cancer	100 nmol/L	Significantly reduced lactate uptake.	[2]
HGC27	Gastric Cancer	100 nmol/L	Significantly reduced lactate uptake and increased intracellular lactate.	[2]
H526	Small Cell Lung Cancer	100 nmol/L	Increased intracellular lactate and decreased extracellular lactate.	[2]
Raji	Burkitt's Lymphoma	5.12 nM (IC50)	Inhibited lactate efflux.	[6]

In Vivo Efficacy of AZD3965 in Combination with Radiotherapy

Xenograft Model	Cancer Type	AZD3965 Dosage	Radiation Regimen	Key Findings	Reference
H526	Small Cell Lung Cancer	100 mg/kg, p.o.	2 Gy/fraction for 3 days	Combination therapy resulted in a significantly greater therapeutic effect and tumor growth inhibition than either modality alone.	[2] [3] [7]
COR-L103	Non-Small Cell Lung Cancer	100 mg/kg, p.o.	Not specified	Reduced tumor growth and increased intratumor lactate.	[1]
Raji	Burkitt's Lymphoma	100 mg/kg, p.o., twice daily	Not applicable	85% tumor growth inhibition compared to vehicle control.	[6]

Signaling Pathways and Experimental Workflows

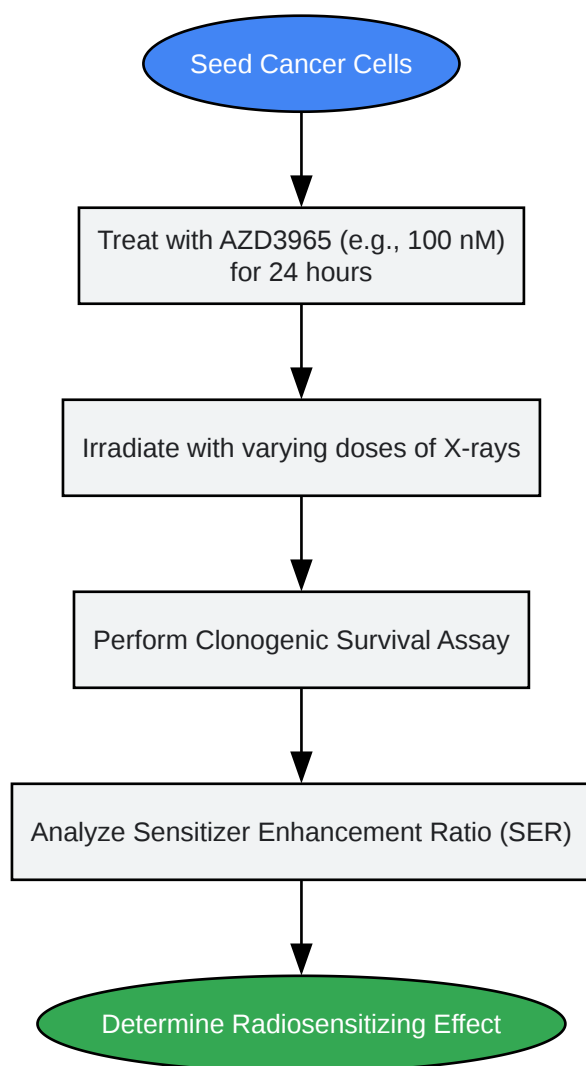
AZD3965 Mechanism of Action in Radiosensitization



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Caption: Mechanism of **AZD3965**-induced radiosensitization.

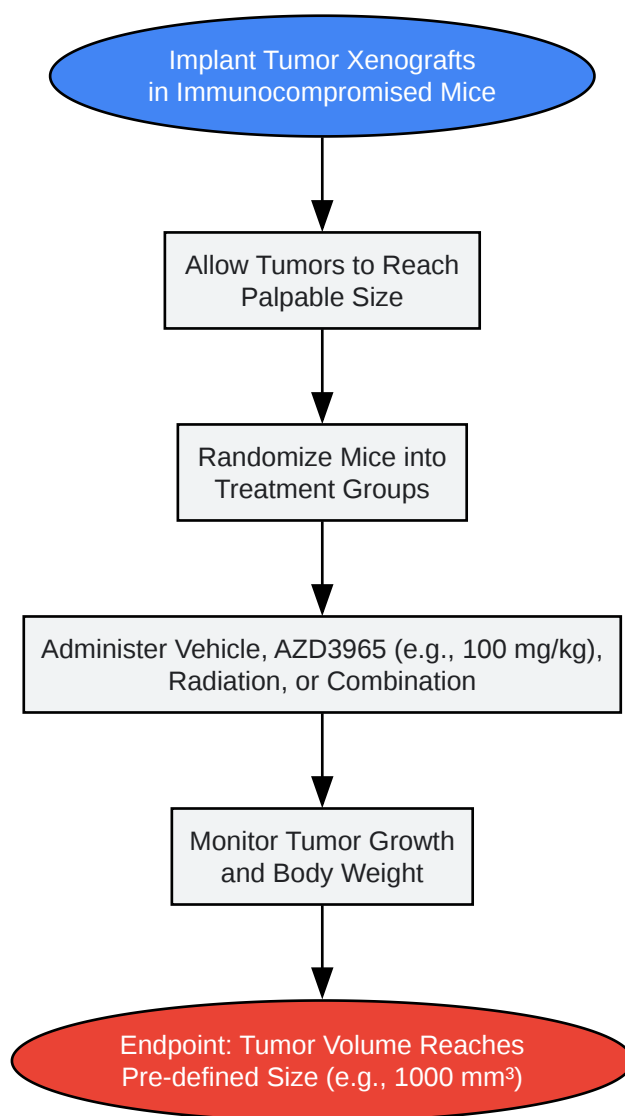
In Vitro Experimental Workflow for Assessing Radiosensitization



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Caption: Workflow for in vitro radiosensitization studies.

In Vivo Experimental Workflow for Combination Therapy



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Caption: Workflow for in vivo combination therapy studies.

Experimental Protocols

Protocol 1: In Vitro Lactate Uptake Assay

Objective: To determine the effect of **AZD3965** on lactate uptake in cancer cells.

Materials:

- Cancer cell lines (e.g., DMS114, HGC27)

- Complete cell culture medium
- **AZD3965**
- [^{14}C]-Lactate
- Phosphate-buffered saline (PBS)
- Scintillation fluid
- Scintillation counter

Procedure:

- Seed cells in 24-well plates and allow them to adhere overnight.
- The following day, treat the cells with the desired concentration of **AZD3965** (e.g., 100 nmol/L) or vehicle control for 24 hours.[\[2\]](#)
- After the incubation period, wash the cells with PBS.
- Add medium containing [^{14}C]-Lactate to each well and incubate for a specified time (e.g., 30 minutes).
- To stop the uptake, wash the cells rapidly with ice-cold PBS.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
- Normalize the counts to the protein content of each well.

Protocol 2: In Vivo Xenograft Study for Combination Therapy

Objective: To evaluate the efficacy of **AZD3965** in combination with radiation on tumor growth in a xenograft model.

Materials:

- Immunocompromised mice (e.g., SCID or NSG)
- Cancer cell line for xenograft (e.g., H526)
- Matrigel (optional)
- **AZD3965** formulated for oral gavage
- Radiation source (e.g., X-ray irradiator)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject cancer cells (e.g., 5×10^6 H526 cells) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize the mice into four treatment groups:
 - Vehicle control
 - **AZD3965** alone (e.g., 100 mg/kg, daily oral gavage)[[1](#)]
 - Radiation alone (e.g., 2 Gy/fraction for 3 consecutive days)[[7](#)]
 - **AZD3965** in combination with radiation
- For the combination group, administer **AZD3965** for a specified period before and during the course of radiation.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as a measure of toxicity.
- Continue the experiment until the tumors in the control group reach the predetermined endpoint size.

Protocol 3: Measurement of Intracellular and Extracellular Lactate

Objective: To quantify the effect of **AZD3965** on lactate levels in vitro.

Materials:

- Cancer cell lines (e.g., H526, HGC27, DMS114)
- Complete cell culture medium
- **AZD3965**
- Lactate assay kit
- Spectrophotometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with **AZD3965** (e.g., 100 nmol/L) or vehicle for 24 hours under normoxic, hypoxic, or anoxic conditions.[2]
- Extracellular Lactate: Collect the cell culture medium.
- Intracellular Lactate: Wash the cells with PBS and then lyse the cells.
- Use a commercially available lactate assay kit to measure the lactate concentration in the collected medium and cell lysates according to the manufacturer's instructions.
- Read the absorbance on a spectrophotometer.
- Normalize the intracellular lactate levels to the protein concentration of the cell lysate.

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